molecular formula C11H12O B129374 2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 10489-28-8

2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B129374
CAS No.: 10489-28-8
M. Wt: 160.21 g/mol
InChI Key: AFVDWGITABCILM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H14O It is a derivative of indanone, characterized by the presence of two methyl groups at the 2-position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of 2,2-dimethylindan using chromium trioxide in acetic acid at a temperature range of 35-40°C. This method yields the desired compound with a moderate yield of 50-60% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it to its corresponding alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indanone ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indanones, alcohols, and halogenated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of two methyl groups at the 2-position, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other indanone derivatives and contributes to its specific applications and activities.

Properties

IUPAC Name

2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDWGITABCILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306570
Record name Dimethylindanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10489-28-8
Record name 10489-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethylindanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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